molecular formula C10H14O B1294661 1-(2,4-Dimethylphenyl)ethanol CAS No. 5379-19-1

1-(2,4-Dimethylphenyl)ethanol

Cat. No. B1294661
CAS RN: 5379-19-1
M. Wt: 150.22 g/mol
InChI Key: DNHQUGRUHBFDFT-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)ethanol is a compound that can form molecular complexes with various alcohols, as evidenced by the study of its related derivatives. The compound's structure allows it to engage in hydrogen bonding, which is a significant feature in the formation of these complexes. Although the provided papers do not directly discuss 1-(2,4-Dimethylphenyl)ethanol, they do provide insights into the behavior of structurally similar compounds, which can be extrapolated to understand the characteristics of 1-(2,4-Dimethylphenyl)ethanol.

Synthesis Analysis

The synthesis of compounds related to 1-(2,4-Dimethylphenyl)ethanol involves various chemical reactions, including condensation and substitution reactions. For instance, the synthesis of a related compound, 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2 pyridine)ethanol, was achieved through intraperitoneal administration in rats, indicating a metabolic pathway for its formation . Another related compound, 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, was synthesized using a reaction between 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine . These methods provide a basis for understanding the potential synthetic routes that could be applied to 1-(2,4-Dimethylphenyl)ethanol.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(2,4-Dimethylphenyl)ethanol has been determined using X-ray crystallography. For example, the crystal structure of a 1:2 molecular complex of 2,5-bis(2,4-dimethylphenyl)hydroquinone and ethanol revealed a centrosymmetric hydrogen-bonded adduct with a layer-type architecture . This suggests that 1-(2,4-Dimethylphenyl)ethanol could also form stable molecular complexes with alcohols, potentially exhibiting similar hydrogen bonding patterns.

Chemical Reactions Analysis

The chemical reactions involving compounds related to 1-(2,4-Dimethylphenyl)ethanol demonstrate the versatility of these molecules in forming various products. The Knoevenagel condensation reaction, for instance, was used to obtain 1-phenyl-2-(2-pyridyl)ethanol from 2-methylpyridine and benzaldehyde . This indicates that 1-(2,4-Dimethylphenyl)ethanol may also participate in condensation reactions, which could be useful in synthesizing new derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 1-(2,4-Dimethylphenyl)ethanol can be inferred from their molecular structures and synthesis methods. The ability to form hydrogen-bonded complexes suggests that 1-(2,4-Dimethylphenyl)ethanol may have a propensity for intermolecular interactions, which could influence its solubility and boiling point. The crystallographic data of related compounds provide insights into the potential crystal structure of 1-(2,4-Dimethylphenyl)ethanol, which could be useful in predicting its physical properties .

Scientific Research Applications

X-Ray Crystal Structures and Molecular Complexes

  • Researchers have explored the molecular complexes and X-ray crystal structures of various compounds related to 1-(2,4-Dimethylphenyl)ethanol. For instance, a study investigated the 1:2 molecular complex of 1,1,6,6-tetrakis(2,4-dimethylphenyl)-2,4-hexadiyne-1,6-diol with ethanol, revealing insights into the crystal structures and hydrogen-bonded rings in these complexes (Toda, Tanaka, & Mak, 1985).

Theoretical Prediction in Kinetic Resolution

  • The esterification of secondary alcohols, including compounds similar to 1-(2,4-Dimethylphenyl)ethanol, has been theoretically studied. One research utilized computational methods to predict enantioselectivity in the kinetic resolution of these alcohols, demonstrating the potential of structural modification for improved selectivity in such reactions (Larionov et al., 2012).

Plant-Mediated Asymmetric Reduction

  • The bioreduction of similar compounds to 1-(2,4-Dimethylphenyl)ethanol using plant-based methods has been researched. A study highlighted the use of various vegetable roots as biocatalysts for synthesizing chiral alcohols, with sugar beet roots showing promising results. This method presented an environmentally friendly and highly selective approach for producing such alcohols (Pavoković et al., 2017).

Oxidation in Lignin Model Compounds

  • The kinetics of oxidation of lignin model compounds related to 1-(2,4-Dimethylphenyl)ethanol have been studied. Research in this area focused on understanding the reaction mechanism and environmental implications of using chlorine dioxide in the oxidation process, offering insights into potential applications in pulp bleaching (Nie et al., 2014).

Gas-Phase Molecular Absorption Spectrometry

  • Studies have been conducted on the use of gas-phase molecular absorption spectrometry as a detector in gas chromatography, analyzing mixtures that include compounds like 1-(2,4-Dimethylphenyl)ethanol. This research optimized various parameters for the determination of alcohols, contributing to advancements in analytical techniques (Sanz-Vicente et al., 1999).

Safety And Hazards

Specific safety and hazard information for “1-(2,4-Dimethylphenyl)ethanol” is not available in the sources I found .

properties

IUPAC Name

1-(2,4-dimethylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6,9,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHQUGRUHBFDFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90912683
Record name 1-(2,4-Dimethylphenyl)ethan-1-ol
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethylphenyl)ethanol

CAS RN

5379-19-1, 99500-87-5
Record name 1-(2,4-Dimethylphenyl)ethanol
Source CAS Common Chemistry
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Record name NSC 78938
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Record name 1-(2,4-Dimethylphenyl)ethanol
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Record name 5379-19-1
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Record name 1-(2,4-Dimethylphenyl)ethan-1-ol
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Record name 5379-19-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
NAA Ali, M Wurster, N Arnold, A Teichert, J Schmidt… - Rec. Nat. Prod, 2008 - academia.edu
The chemical composition, antioxidant and anticholinesterase activity of three essential oils (EOs) obtained from the oleogum resin of three endemic Sqotraen Boswellia species, …
Number of citations: 70 www.academia.edu
AN Keller, I Kufareva, TM Josephs, J Diao, VT Mai… - Molecular …, 2018 - ASPET
Calcium sensing receptor (CaSR) positive allosteric modulators (PAMs) are therapeutically important. However, few are approved for clinical use, in part due to complexities in …
Number of citations: 20 molpharm.aspetjournals.org
NAA Ali, M Wurster, N Arnold, A Teichert… - Records of Natural …, 2008 - acgpubs.org
The chemical composition, antioxidant and anticholinesterase activity of three essential oils (EOs) obtained from the oleogum resin of three endemic Sqotraen Boswellia species, …
Number of citations: 2 www.acgpubs.org
M Ehrhardt - Marine Chemistry, 1987 - Elsevier
A number of aromatic alcohols, aldehydes and ketones were found in organic concentrates obtained by liquid-solid adsorption from the waters of Hamilton Harbour, Bermuda. The …
Number of citations: 40 www.sciencedirect.com
G Xu, Y Chen, J Wu, Y Cheng, L Yang - Tetrahedron: Asymmetry, 2011 - Elsevier
A new and efficient dynamic kinetic resolution (DKR) process of secondary aromatic alcohols by using long carbon-chain esters as acyl donors has been developed. During the process…
Number of citations: 14 www.sciencedirect.com
T Al-Salim, JS Hadi, EA Al-Nasir… - Journal of Scientific …, 2010 - core.ac.uk
Three new Schiff base rhodium (III) complexes, derived from three ligands, L1, L2 and L3 have been prepared and characterized by IR, 1HNMR, mass spectra and the elemental …
Number of citations: 1 core.ac.uk
B Shi, W Liu, S Wei, W Wu - Natural product …, 2010 - journals.sagepub.com
The essential oil from the roots of Bupleurum longiradiatum, obtained by hydrodistillation was analyzed by gas chromatography/mass spectrometry (GC/MS) and evaluated for …
Number of citations: 20 journals.sagepub.com
P Müller - Helvetica Chimica Acta, 1971 - Wiley Online Library
The oxidation rate of benzocyclobutenol (6) and of the homologous alcohols up to 1‐benzocyclo‐octenol (7) with chromium (VI) has been determined in 90% acetic acid. The rate profile …
Number of citations: 7 onlinelibrary.wiley.com
K Toboonpha - 2017 - digital.car.chula.ac.th
Enantiomeric separation of 55 alcohols (13 aliphatic alcohols and 42 alcohols of aromatic structure) was studied by gas chromatography using octakis (2, 3-di-O-acetyl-6-O-tert-…
Number of citations: 1 digital.car.chula.ac.th
J Niebler, J Eslamieh, A Buettner - Chemistry & Biodiversity, 2016 - Wiley Online Library
In this second part of the investigation of volatiles and semivolatiles in Boswellia gum resins, an additional five less common species were analyzed by ( SPME ‐) GC / MS , namely B. …
Number of citations: 10 onlinelibrary.wiley.com

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